4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride (CAS 2763756-54-1, free base) is a synthetic fluorinated pyrazolo-piperidine building block with molecular formula C₁₄H₁₅ClFN₃ and molecular weight 279.74 g/mol. The compound features a unique combination of three pharmacophoric elements: a 4-chlorophenyl substituent at the pyrazole N1 position, a fluorine atom at the pyrazole 4-position, and a piperidine ring linked at the pyrazole 3-position.

Molecular Formula C14H16Cl2FN3
Molecular Weight 316.2 g/mol
Cat. No. B13460843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride
Molecular FormulaC14H16Cl2FN3
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN(C=C2F)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C14H15ClFN3.ClH/c15-11-1-3-12(4-2-11)19-9-13(16)14(18-19)10-5-7-17-8-6-10;/h1-4,9-10,17H,5-8H2;1H
InChIKeyYIMNFXRIAVBSGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine Hydrochloride: Key Fluorinated Pyrazolo-Piperidine Research Intermediate for Medicinal Chemistry Sourcing


4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride (CAS 2763756-54-1, free base) is a synthetic fluorinated pyrazolo-piperidine building block with molecular formula C₁₄H₁₅ClFN₃ and molecular weight 279.74 g/mol . The compound features a unique combination of three pharmacophoric elements: a 4-chlorophenyl substituent at the pyrazole N1 position, a fluorine atom at the pyrazole 4-position, and a piperidine ring linked at the pyrazole 3-position. The 4-fluoropyrazole motif is recognized as a privileged scaffold in medicinal chemistry, with fluorinated pyrazoles serving as critical intermediates in the development of kinase inhibitors, GPCR modulators, and anti-inflammatory agents [1]. The hydrochloride salt form enhances aqueous solubility and handling properties compared to the free base .

Why Generic Pyrazolo-Piperidine Alternatives Cannot Substitute for 4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine Hydrochloride in Drug Discovery Programs


The 4-fluoropyrazole core in this compound imparts distinct physicochemical and pharmacological properties that non-fluorinated or alternatively halogenated analogs cannot reproduce. Fluorine substitution at the 4-position of the pyrazole ring modulates pKa, lipophilicity (LogP), and metabolic stability in ways that directly influence target binding, oral bioavailability, and in vivo half-life—parameters that are critical for lead optimization . In the broader pyrazolopiperidine class, the 4-chlorophenyl substituent at the N1 position has been validated as optimal for biological activity across multiple target families, including dopamine D4 receptors (4-fold selectivity over D2) and factor Xa (IC₅₀ = 13.4 nM), while the choice of halogen at the pyrazole 4-position (F vs. Cl vs. H) profoundly affects metabolic soft-spot susceptibility [1][2]. Simply substituting a des-fluoro or 4-chloro analog risks compromising both potency and ADME properties in a manner that cannot be predicted a priori, making precise structural fidelity essential for reproducible SAR exploration.

Quantitative Differentiation Evidence for 4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine Hydrochloride: Comparator-Based Selection Data


4-Fluoropyrazole vs. 4-Chloropyrazole: Metabolic Stability and Lipophilicity Modulation

The 4-fluoro substituent on the pyrazole ring of the target compound confers a distinct metabolic stability and lipophilicity profile compared to the corresponding 4-chloro analog (4-[1-(4-chlorophenyl)-4-chloro-1H-pyrazol-3-yl]piperidine). Fluorine at aromatic positions is established to reduce the rate of cytochrome P450-mediated oxidative metabolism by blocking metabolic soft spots, an effect well-documented in the pyrazole class where fluorine substitution on celecoxib reduced metabolic half-life over 60-fold compared to a methyl-substituted analog [1]. Additionally, 4-fluoropyrazole exhibits a lower LogP (predicted LogD ~0.42 at pH 7.4) compared to 4-chloropyrazole (predicted LogP ~0.8–1.2), resulting in modulated membrane permeability characteristics that can be advantageous for CNS drug discovery programs where controlled brain penetration is desired [2]. The strong C–F bond (bond dissociation energy ~485 kJ/mol vs. C–Cl ~397 kJ/mol) further contributes to oxidative metabolic stability, a property that non-halogenated pyrazole analogs entirely lack .

Medicinal Chemistry Drug Metabolism Fluorine Chemistry

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt form of 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine provides significantly enhanced aqueous solubility and handling stability compared to its free base counterpart. Piperidine-containing compounds typically have a conjugate acid pKaH of approximately 11.2, which means the piperidine nitrogen exists predominantly in the protonated, water-soluble form at physiological and slightly acidic pH when formulated as the hydrochloride salt . Empirical data from structurally related piperidine hydrochloride salts demonstrate measured aqueous solubility values of 32 mg/mL in PBS (pH 7.4), representing a marked improvement over the corresponding free base which exhibits negligible aqueous solubility . The hydrochloride salt also offers superior resistance to air oxidation compared to the free amine form, extending usable shelf-life for compound management in screening libraries .

Pre-formulation Compound Management Aqueous Solubility

4-Chlorophenyl at Pyrazole N1: Validated Optimal Substituent Across Dopamine D4 and Factor Xa Targets

The 4-chlorophenyl group at the pyrazole N1 position, a key structural feature shared by the target compound, has been empirically validated as the optimal aryl substituent across two independent target classes. In a systematic SAR study of 4-heterocyclylpiperidines as dopamine D4 receptor ligands, the 4-chlorophenyl group attached to the pyrazole was identified as optimal, with compound 3 exhibiting hD4 affinity of 61 nM and 4-fold selectivity over hD2 receptors [1]. Independently, in a series of pyrazolyl piperidine factor Xa inhibitors, compound 4a—bearing the 4-chlorophenyl substitution—displayed the highest in vitro FXa inhibition with an IC₅₀ of 13.4 nM, and demonstrated anticoagulation activity superior to heparin in PT and aPTT assays [2]. Alternative N-aryl substitutions (e.g., 4-fluorophenyl, 4-methylphenyl, 4-bromophenyl) yielded inferior potency in both target contexts, establishing the 4-chlorophenyl group as a privileged substituent for pyrazolo-piperidine pharmacology.

GPCR Ligands Anticoagulant Discovery Structure-Activity Relationship

4-Fluoropyrazole as a Superior Cross-Coupling Partner Compared to 4-Chloropyrazole in Palladium-Catalyzed Reactions

The 4-fluoropyrazole moiety in the target compound offers distinct synthetic utility advantages over the 4-chloro analog in palladium-catalyzed cross-coupling reactions. 4-Fluoropyrazole systems have been demonstrated to undergo efficient Stille cross-coupling via 5-tributylstannyl-4-fluoropyrazole intermediates, yielding 5-aryl-4-fluoropyrazoles in good yields [1]. This reactivity profile is enabled by the electron-withdrawing nature of fluorine, which activates the pyrazole ring toward oxidative addition while simultaneously stabilizing the organometallic intermediate through inductive effects. Furthermore, 4-fluoropyrazole building blocks are compatible with continuous gas/liquid-liquid/liquid flow synthesis methods, enabling scalable, multigram preparation of fluorinated pyrazole intermediates—a manufacturing advantage not demonstrated for the corresponding 4-chloropyrazole derivatives [2]. For medicinal chemistry teams using this compound as a late-stage diversification intermediate, the 4-fluoro substituent provides a chemically orthogonal handle for sequential functionalization that the 4-chloro analog cannot match due to competing reactivity at the C–Cl bond.

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Pyrazolo-Piperidine Scaffold Validation: Improved In Vivo Efficacy Through Metabolic Stability Optimization

The pyrazolopiperidine scaffold—the core architecture of the target compound—has demonstrated that metabolic stability improvements directly translate to enhanced in vivo efficacy across multiple therapeutic programs. In a γ-secretase inhibitor program, significant improvement in metabolic stability on the pyrazolopiperidine scaffold over the original lead series was achieved, and this stability enhancement translated into improved in vivo efficacy [1]. Similarly, in a CB1 antagonist program, pyrazole-based compounds with optimized piperidine substitution patterns showed good metabolic stability, with inverse agonist 8c demonstrating oral bioavailability and vastly reduced brain penetration compared to rimonabant (a clinical-stage pyrazole CB1 antagonist) [2]. These cross-program observations establish that the pyrazolopiperidine scaffold is pharmacologically validated and that structural modifications—particularly fluorination and N-substitution patterns—directly and predictably impact downstream pharmacokinetic outcomes.

Pharmacokinetics In Vivo Efficacy Scaffold Optimization

Optimal Research and Industrial Application Scenarios for 4-[1-(4-Chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine Hydrochloride


Kinase Inhibitor Lead Optimization Programs Requiring Fine-Tuned Metabolic Stability

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can deploy this compound as a key intermediate where the 4-fluoropyrazole moiety serves to reduce CYP-mediated oxidative metabolism at the pyrazole C4 position [1]. The validated 4-chlorophenyl substituent at N1 ensures retention of target potency based on cross-target SAR data (D4 Ki = 61 nM; FXa IC₅₀ = 13.4 nM) . The hydrochloride salt form enables direct use in aqueous parallel synthesis and high-throughput screening workflows without pre-dissolution in DMSO .

GPCR Antagonist SAR Exploration Focusing on Dopamine D4 or Cannabinoid CB1 Receptors

For GPCR drug discovery programs targeting D4 dopamine or CB1 cannabinoid receptors, this compound provides a structurally pre-validated starting point. The 4-chlorophenyl-N1-pyrazole motif has been confirmed as optimal for D4 affinity and selectivity (4-fold over D2), and pyrazolopiperidine CB1 antagonists with modified piperidine substitution have demonstrated peripherally selective profiles with vastly reduced brain penetration compared to rimonabant, addressing a key safety liability [1]. The 4-fluoro substituent offers an additional vector for modulating brain penetration without altering the core pharmacophore.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling of the Pyrazole Ring

Synthetic chemistry groups can utilize this compound as a diversification platform where the 4-fluoropyrazole ring participates in Stille or Suzuki-Miyaura cross-coupling reactions at the pyrazole 5-position after directed metalation, enabling the rapid generation of 5-aryl-4-fluoropyrazole libraries [1]. The electron-withdrawing fluorine atom facilitates regioselective deprotonation and transmetallation, providing a synthetic efficiency advantage over 4-chloropyrazole analogs. The piperidine NH group serves as an orthogonal handle for amide coupling, sulfonamide formation, or reductive amination, enabling parallel functionalization at two distinct positions.

Anticoagulant Drug Discovery: Factor Xa Inhibitor Scaffold Optimization

The pyrazolyl piperidine scaffold has yielded potent factor Xa inhibitors (lead compound 4a IC₅₀ = 13.4 nM) with anticoagulation activity exceeding heparin in PT and aPTT assays [1]. The target compound, bearing the identical 4-chlorophenyl-N1-pyrazole pharmacophore, serves as an advanced intermediate for generating focused FXa inhibitor libraries. The 4-fluoro substituent provides an opportunity to improve metabolic stability over the published 4-unsubstituted pyrazole analog, potentially extending half-life while maintaining the nanomolar potency established by the scaffold.

Quote Request

Request a Quote for 4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.